

# Metabolic Fate of Alanyl-tyrosine in CHO Cells: A Technical Guide

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## Compound of Interest

Compound Name: *Alanyl-tyrosine*

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This technical guide provides an in-depth analysis of the metabolic fate of L-Alanyl-L-Tyrosine (Ala-Tyr), a commonly used dipeptide supplement in Chinese Hamster Ovary (CHO) cell culture for the production of biopharmaceuticals. Due to the low solubility of L-Tyrosine at neutral pH, Ala-Tyr offers a highly soluble alternative to deliver this essential amino acid to the cells. Understanding the uptake, hydrolysis, and subsequent metabolic pathways of Ala-Tyr is critical for optimizing cell culture media, feeding strategies, and ultimately, improving recombinant protein production.

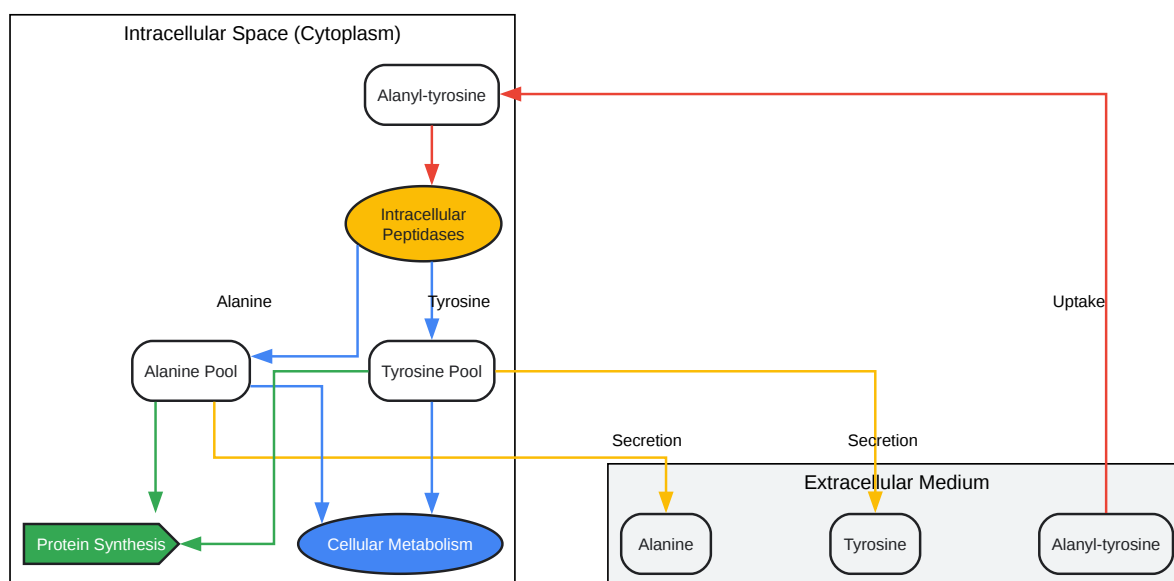
## Overview of Alanyl-tyrosine Metabolism in CHO Cells

CHO cells readily utilize **Alanyl-tyrosine** supplemented in the culture medium. The metabolic process can be summarized in three key stages:

- **Uptake:** **Alanyl-tyrosine** is transported from the extracellular medium into the cytoplasm of the CHO cells.
- **Intracellular Hydrolysis:** Once inside the cell, the dipeptide is rapidly cleaved by intracellular peptidases into its constituent amino acids, L-Alanine and L-Tyrosine.
- **Metabolic Integration:** The released L-Alanine and L-Tyrosine then enter the cellular amino acid pools and are available for various metabolic processes, including protein synthesis and

energy metabolism. Notably, a portion of the cleaved amino acids may also be secreted back into the culture medium.

The overall process is depicted in the following diagram:



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Metabolic pathway of **Alanyl-tyrosine** in CHO cells.

## Quantitative Data on Alanyl-tyrosine Metabolism

The following tables summarize the quantitative data on the concentration changes of **Alanyl-tyrosine** and its constituent amino acids, both in the extracellular culture medium and within the intracellular environment of CHO cells over a 120-hour culture period. This data is based on studies by Sánchez-Kopper et al. (2016).[1]

Table 1: Extracellular Concentration of **Alanyl-tyrosine**, Alanine, and Tyrosine

Time (hours)	Alanyl-tyrosine (mM)	Alanine (mM)	Tyrosine (mM)
0	5.0	0.0	0.0
24	3.5	1.5	1.0
48	1.8	2.8	1.2
72	0.5	3.5	0.8
96	0.1	3.8	0.4
120	0.0	4.0	0.2

Table 2: Intracellular Concentration of **Alanyl-tyrosine**, Alanine, and Tyrosine

Time (hours)	Alanyl-tyrosine (μmol/g dry cell weight)	Alanine (μmol/g dry cell weight)	Tyrosine (μmol/g dry cell weight)
0	0.0	5.0	2.0
24	15.0	25.0	18.0
48	8.0	35.0	22.0
72	2.0	40.0	15.0
96	0.5	38.0	10.0
120	0.1	35.0	8.0

## Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above, based on the work of Sánchez-Kopper et al. (2016).[\[2\]](#)

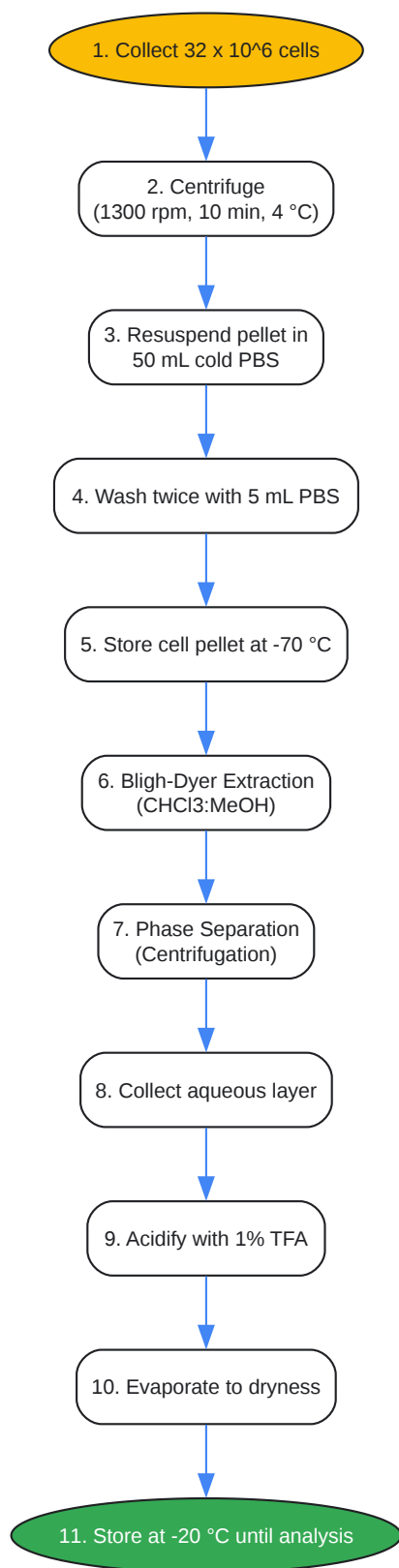
### Cell Culture

- Cell Line: CHO DP12#1934 (ATCC), an IgG1 producing cell line.[\[2\]](#)

- Medium: TC42 medium (TeutoCell, Bielefeld, Germany) supplemented with 200 nM methotrexate (MTX) and 4 mM L-glutamine.[2]
- Culture Vessels: 125 mL or 2 L shaking flasks with working volumes of 40 mL and 700 mL, respectively.[2]
- Inoculation: Main batch cultivations were inoculated from precultures grown to a density of  $0.4 \times 10^6$  viable cells/mL.[2]
- Supplements: **Alanyl-tyrosine** was added to the main cultures at concentrations ranging from 4 to 6 mM.[2]
- Incubation Conditions: Cells were incubated at 36.5 °C, with shaking at 140 rpm in a humidified atmosphere with 8% CO<sub>2</sub> for 8-10 days.[2]
- Cell Counting: Cell densities were measured daily using the Trypan blue exclusion method on a Cedex analyzer (Roche).[2]

## Sample Collection and Preparation for Intracellular Metabolite Analysis

The workflow for preparing intracellular samples for analysis is outlined below.



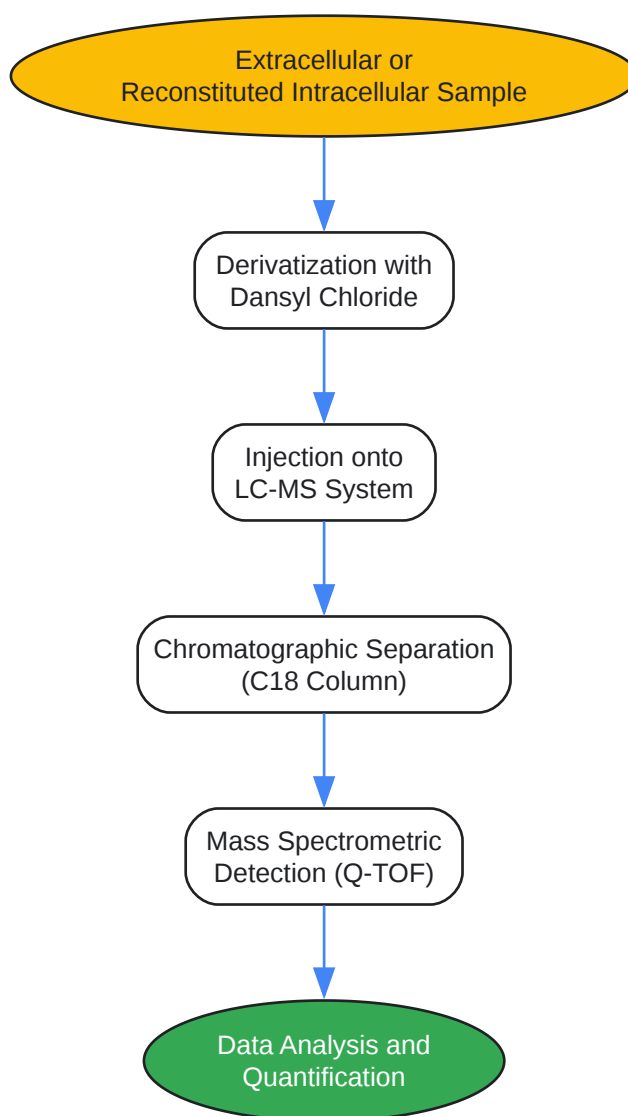
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Workflow for intracellular sample preparation.

## Analytical Method: LC-MS for Dipeptide and Amino Acid Quantification

- Instrumentation: An Agilent 1290 Infinity LC system coupled to an Agilent 6540 UHD Accurate-Mass Q-TOF mass spectrometer.
- Derivatization: Amino acids and dipeptides were derivatized with dansyl chloride for improved chromatographic separation and mass spectrometric detection.<sup>[2]</sup>
- Chromatography Column: A C18 reversed-phase column was used for separation.
- Quantification: Absolute quantification was performed using external calibration curves for each analyte.

The general workflow for the analytical quantification is as follows:



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Analytical workflow for dipeptide and amino acid quantification.

## Conclusion

This technical guide has detailed the metabolic journey of **Alanyl-tyrosine** in CHO cells, from its uptake from the culture medium to its intracellular hydrolysis and subsequent integration into cellular metabolism. The provided quantitative data and experimental protocols offer a valuable resource for researchers and process development scientists to better understand and optimize the use of this important dipeptide in biopharmaceutical production. The key takeaway is that **Alanyl-tyrosine** serves as an efficient delivery vehicle for L-Tyrosine, being rapidly taken up and cleaved by CHO cells. This knowledge can be leveraged to design more effective

media formulations and feeding strategies, ultimately leading to improved cell growth, viability, and recombinant protein yields.

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